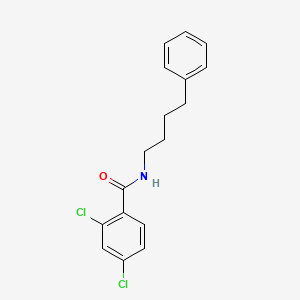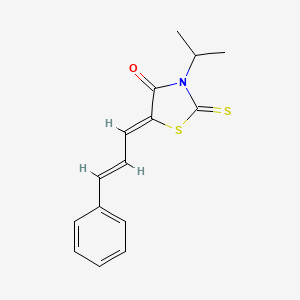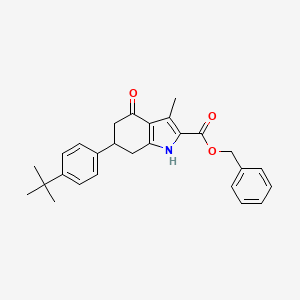
2,4-dichloro-N-(4-phenylbutyl)benzamide
Overview
Description
2,4-dichloro-N-(4-phenylbutyl)benzamide, also known as PPB, is a chemical compound that has become increasingly popular in scientific research due to its unique properties. PPB is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between Hsp90 and its co-chaperone, p23. This interaction is essential for the proper folding and stabilization of many oncogenic proteins, making PPB a promising candidate for cancer therapy research.
Mechanism of Action
2,4-dichloro-N-(4-phenylbutyl)benzamide works by binding to the ATP-binding site of Hsp90, preventing the interaction between Hsp90 and p23. This results in the destabilization and degradation of many oncogenic proteins that rely on Hsp90 for proper folding and stabilization.
Biochemical and Physiological Effects:
2,4-dichloro-N-(4-phenylbutyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2,4-dichloro-N-(4-phenylbutyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2,4-dichloro-N-(4-phenylbutyl)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One major advantage of 2,4-dichloro-N-(4-phenylbutyl)benzamide in lab experiments is its specificity for the Hsp90-p23 interaction. This allows for more targeted and precise research in the field of cancer therapy. However, one limitation of 2,4-dichloro-N-(4-phenylbutyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 2,4-dichloro-N-(4-phenylbutyl)benzamide. One potential area of research is the development of 2,4-dichloro-N-(4-phenylbutyl)benzamide derivatives with improved solubility and bioavailability. Another area of research is the exploration of 2,4-dichloro-N-(4-phenylbutyl)benzamide as a potential therapy for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 2,4-dichloro-N-(4-phenylbutyl)benzamide.
Scientific Research Applications
2,4-dichloro-N-(4-phenylbutyl)benzamide has been extensively studied in the field of cancer research due to its ability to inhibit the Hsp90-p23 interaction. This interaction is crucial for the proper folding and stabilization of many oncogenic proteins, making 2,4-dichloro-N-(4-phenylbutyl)benzamide a promising candidate for cancer therapy research. 2,4-dichloro-N-(4-phenylbutyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
properties
IUPAC Name |
2,4-dichloro-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c18-14-9-10-15(16(19)12-14)17(21)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNIPCKMZMKACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(4-phenylbutyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4757335.png)
![4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4757350.png)


![methyl 2-[(3,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4757370.png)

![2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4757394.png)
![3,6-dichloro-N'-[1-(4-isopropoxyphenyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4757400.png)
![2-{4-allyl-5-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4757402.png)

![3-allyl-2-[(4-chlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757413.png)
![N-[1-(cyclopropylcarbonyl)-3-methyl-2(1H)-pyridinylidene]cyclopropanecarboxamide](/img/structure/B4757420.png)
![2-cyano-N-cyclopropyl-3-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}acrylamide](/img/structure/B4757424.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4757427.png)